![molecular formula C19H27ClN2O2 B247407 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B247407.png)
1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone, also known as AZ-12201052, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone is not fully understood. However, it has been suggested that it acts as a selective serotonin reuptake inhibitor (SSRI) and a serotonin-norepinephrine reuptake inhibitor (SNRI). It has also been found to have an affinity for the dopamine transporter. These actions are believed to contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone has biochemical and physiological effects that contribute to its potential therapeutic applications. It has been found to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which are neurotransmitters that are involved in the regulation of mood, anxiety, and pain. In addition, it has been found to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone is that it has a high selectivity for serotonin, norepinephrine, and dopamine transporters, which may reduce the risk of adverse effects. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone. One direction is to further investigate its mechanism of action and its potential therapeutic applications in the treatment of neurological disorders. Another direction is to study its potential use in combination with other drugs for the treatment of pain, anxiety, and depression. Finally, there is a need for further studies on the safety and efficacy of 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone in humans.
Synthesemethoden
The synthesis of 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone involves the reaction of 4-chlorophenol with 2-chloroethyl ethyl ether in the presence of potassium carbonate to form 2-(4-chlorophenoxy)ethyl ether. This intermediate is then reacted with 1-(4-aminobutyl)piperidin-4-ol in the presence of triethylamine to form 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone. The final compound is purified by column chromatography to obtain a white solid with a high purity.
Wissenschaftliche Forschungsanwendungen
1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone has been studied for its potential therapeutic applications in various fields of research. It has been found to have potential as an analgesic, anxiolytic, and antidepressant agent. In addition, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
Produktname |
1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone |
|---|---|
Molekularformel |
C19H27ClN2O2 |
Molekulargewicht |
350.9 g/mol |
IUPAC-Name |
1-[4-(azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone |
InChI |
InChI=1S/C19H27ClN2O2/c20-16-5-7-18(8-6-16)24-15-19(23)22-13-9-17(10-14-22)21-11-3-1-2-4-12-21/h5-8,17H,1-4,9-15H2 |
InChI-Schlüssel |
QTRSGYCTXLZASX-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1CCCN(CC1)C2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



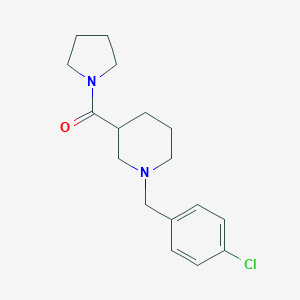
![1-{[1-(3-Bromobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247327.png)
![1-{[1-(3-Bromobenzyl)-3-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B247328.png)
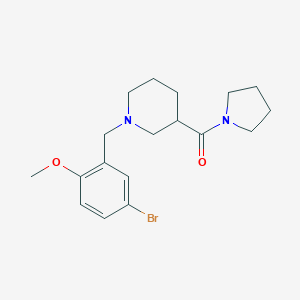
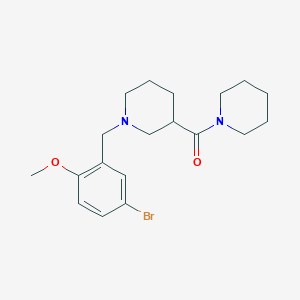
![1-{[1-(5-Bromo-2-methoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247331.png)
![1-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-3-carboxamide](/img/structure/B247333.png)
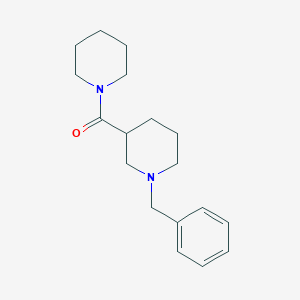
methanone](/img/structure/B247335.png)
![1-[1-(4-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B247337.png)
![N-benzyl-1-[(4-fluorophenyl)sulfonyl]-N-methyl-4-piperidinamine](/img/structure/B247339.png)
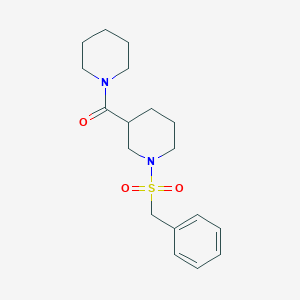
![4-Bromo-2-{[3-(1-piperidinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B247357.png)
![2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B247358.png)